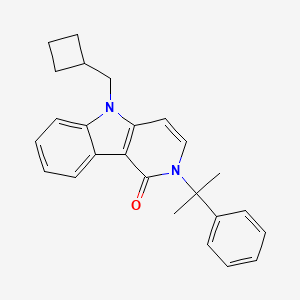

Cumyl-CB-megaclone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26N2O |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |

InChI |

InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-9-8-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3 |

InChI Key |

VOCGZWPYRQJUMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Cumyl-CB-megaclone: A Technical Guide to its Chemical Structure, Synthesis, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CB-megaclone (SGT-273) is a synthetic cannabinoid receptor agonist (SCRA) featuring a gamma-carboline core structure.[1] First identified in Hungary in April 2020, this compound belongs to the broader class of cumyl-derivative SCRAs. This technical guide provides a comprehensive overview of the chemical structure of this compound, discusses its probable synthetic routes based on established gamma-carboline chemistry, and presents available pharmacological data for structurally related analogs to infer its biological activity. Due to its recent emergence, specific experimental data on the synthesis and receptor pharmacology of this compound are not extensively available in peer-reviewed literature. This guide therefore collates existing information on analogous compounds to provide a predictive profile for researchers.

Chemical Structure and Identification

This compound is chemically known as 5-(cyclobutylmethyl)-2,5-dihydro-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one. Its structure is characterized by a central gamma-carboline-1-one core, a cumyl group (1-methyl-1-phenylethyl) attached to the nitrogen at position 2, and a cyclobutylmethyl group at the nitrogen at position 5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(cyclobutylmethyl)-2-(1-methyl-1-phenylethyl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |

| CAS Number | 2806439-13-2 |

| Molecular Formula | C₂₅H₂₆N₂O |

| Molar Mass | 370.49 g/mol |

| SMILES | CC(C)(c1ccccc1)N1C=Cc2c(C1=O)c3ccccc3n2CC4CCC4 |

| InChI | InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-8-9-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3 |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been published in the scientific literature. However, based on the general synthesis of gamma-carboline derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve a multi-step process culminating in the formation of the gamma-carboline core, followed by alkylation at the N5 position and introduction of the cumyl group.

A generalized synthetic approach for related gamma-carbolinone SCRAs can be conceptualized as a multi-step process. The core of this synthesis would be the construction of the tricyclic gamma-carbolinone system. This is often achieved through reactions such as the Fischer indole (B1671886) synthesis or other cyclization strategies involving appropriately substituted indole precursors. Once the gamma-carbolinone core is established, the synthesis would proceed with the alkylation of the indole nitrogen (N5) with a suitable cyclobutylmethyl halide. The final key step would be the introduction of the cumyl group at the N2 position of the pyridone ring, potentially via nucleophilic substitution using cumylamine.

Inferred Pharmacological Properties

Direct quantitative pharmacological data for this compound, such as its binding affinity (Ki) and functional efficacy (EC50) at cannabinoid receptors (CB1 and CB2), are not currently available in the public domain. However, data from its close structural analog, Cumyl-CH-megaclone (which has a cyclohexylmethyl tail instead of a cyclobutylmethyl tail), provides valuable insights into its likely high potency as a CB1 receptor agonist.[2]

Table 2: Pharmacological Data for Cumyl-CH-megaclone and Related Synthetic Cannabinoids

| Compound | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Maximum Effect (Emax, % relative to control) | Reference |

| Cumyl-CH-megaclone | hCB1 | 1.01 | 1.22 | 143.4 | [2] |

| Cumyl-PEGACLONE | hCB1 | Sub-nanomolar | Sub-nanomolar | >300% (β-arrestin2 assay) | [3][4] |

| 5F-Cumyl-PEGACLONE | hCB1 | Sub-nanomolar | Sub-nanomolar | >300% (β-arrestin2 assay) | [3][4] |

| JWH-018 | hCB1 | 2.5 (relative to Cumyl-CH-megaclone) | - | 113.4 (relative to Cumyl-CH-megaclone) | [2] |

Based on the data for Cumyl-CH-megaclone, it is highly probable that this compound is also a potent and efficacious agonist at the CB1 receptor. The structural similarity suggests that it would exhibit high binding affinity (likely in the low nanomolar or sub-nanomolar range) and act as a full agonist, leading to a strong activation of the receptor.

Signaling Pathways

As a synthetic cannabinoid receptor agonist, this compound is expected to activate the canonical signaling pathways associated with the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).[5][6] Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5][6][7] Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.[5][7][8]

Caption: General signaling pathway of a synthetic cannabinoid receptor agonist.

Experimental Protocols

While specific experimental protocols for this compound are not available, standard in vitro assays are used to characterize the pharmacological properties of novel synthetic cannabinoids. These include competitive radioligand binding assays to determine receptor affinity and functional assays to measure agonist efficacy.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

-

Scintillation Counting: The radioactivity on the filter mat is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Hypothetical Protocol)

This functional assay measures the ability of an agonist to stimulate G-protein activation.

-

Membrane Preparation: As described in the binding assay.

-

Assay Setup: Cell membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.

-

Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

-

Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and Emax values can be determined.

Caption: Workflow for in vitro characterization of a synthetic cannabinoid.

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist with a gamma-carboline structure. While specific synthetic and pharmacological data are scarce, analysis of its close analogs suggests it is a highly potent CB1 receptor agonist. The information provided in this guide, including its chemical properties, inferred synthesis, and likely biological activity, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further research is necessary to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor : fluorination versus isomer exploration [biblio.ugent.be]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

The Mechanism of Action of Cumyl-CB-megaclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-megaclone, also known as SGT-273, is a synthetic cannabinoid receptor agonist belonging to the gamma-carboline class.[1] First identified in Hungary in April 2020, this compound has emerged as a potent psychoactive substance. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its analogs, focusing on its interaction with the human cannabinoid receptor 1 (hCB1). The information presented herein is intended to support research, forensic analysis, and the development of potential therapeutic interventions.

Core Mechanism of Action: Cannabinoid Receptor 1 Agonism

The primary mechanism of action of this compound and its structural analogs is agonism at the human cannabinoid receptor 1 (hCB1).[2][3] The hCB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the psychoactive effects of cannabinoids.[4] Upon binding, this compound activates the hCB1 receptor, initiating a cascade of intracellular signaling events.

While direct pharmacological data for this compound is limited in the public domain, the characterization of its close analog, Cumyl-CH-megaclone, provides significant insight into its expected activity. Cumyl-CH-megaclone exhibits high binding affinity, potency, and efficacy at the hCB1 receptor.[2][3]

Quantitative Pharmacological Data

The following table summarizes the quantitative data for Cumyl-CH-megaclone, a close structural analog of this compound, which helps in understanding the potency and efficacy of this class of synthetic cannabinoids.

| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Emax) | Reference Compound |

| Cumyl-CH-megaclone | hCB1 | 1.01 nM | 1.22 nM | 143.4% | JWH-018 |

Data sourced from studies on Cumyl-CH-megaclone, a closely related analog.[2][3]

Signaling Pathway of CB1 Receptor Agonists

The activation of the hCB1 receptor by an agonist like this compound initiates a canonical G-protein signaling cascade. The receptor is coupled to the Gi/o family of G-proteins. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can, in turn, modulate other effectors, including ion channels.

Caption: CB1 Receptor Signaling Pathway.

Experimental Protocols

The pharmacological data for this compound analogs were primarily obtained through competitive ligand binding assays and receptor activation assays.

Competitive Ligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the hCB1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are prepared.

-

Radioligand: A radiolabeled cannabinoid agonist with known high affinity for the CB1 receptor (e.g., [3H]CP-55,940) is used.

-

Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Cumyl-CH-megaclone).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2][3]

Caption: Experimental Workflow for Binding Assay.

Receptor Activation Assay (GTPγS Binding Assay)

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a CB1 receptor agonist.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the hCB1 receptor are used.

-

GTPγS Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used. In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP (or [35S]GTPγS).

-

Incubation: The cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

-

Separation: The G-protein-bound [35S]GTPγS is separated from the free radioligand by filtration.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from a dose-response curve. The maximal response (Emax) is determined relative to a known full agonist.[2][3][5]

Caption: Experimental Workflow for Activation Assay.

Conclusion

This compound and its analogs are potent synthetic cannabinoid receptor agonists that act primarily on the hCB1 receptor. The available data on Cumyl-CH-megaclone indicates high affinity, potency, and efficacy, suggesting that this compound likely shares a similar pharmacological profile. The mechanism of action involves the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel psychoactive substances. A thorough understanding of the mechanism of action of these compounds is critical for forensic identification, clinical management of intoxication, and the development of potential therapeutic applications or countermeasures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling | MDPI [mdpi.com]

- 5. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

Cumyl-CB-megaclone: A Technical Overview of its Discovery, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-megaclone (also known as CUMYL-CBMGACLONE or SGT-273) is a synthetic cannabinoid receptor agonist (SCRA) that emerged on the new psychoactive substances (NPS) market in the early 2020s.[1] As a gamma-carboline-based compound, it represents a structural class of SCRAs developed to circumvent existing legislation targeting indole (B1671886) and indazole-based cannabinoids. This technical guide provides a comprehensive overview of the discovery, identification, and analytical characterization of this compound, intended for researchers and professionals in drug development and forensic science.

Discovery and Identification

This compound was first officially identified in Hungary in April 2020.[1] Its emergence followed the identification of a similar compound, Cumyl-CH-megaclone, in December 2018, which differs by the substitution of a cyclohexylmethyl group for the cyclobutylmethyl group in this compound.[2] The chemical nomenclature for this compound is 5-(cyclobutylmethyl)-2-(1-methyl-1-phenylethyl)pyrido[4,3-b]indol-1-one.[3]

Chemical Structure and Properties

The key structural features of this compound include a gamma-carboline core, a cumyl (1-methyl-1-phenylethyl) moiety, and a cyclobutylmethyl tail. These features distinguish it from earlier generations of synthetic cannabinoids.

| Property | Value | Source |

| Molecular Formula | C25H26N2O | [3] |

| Molar Mass | 370.496 g·mol−1 | [1] |

| IUPAC Name | 5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | [3] |

Analytical Characterization

The identification and confirmation of this compound in seized materials are typically achieved through a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of this compound in complex mixtures. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns that allow for its unambiguous identification.

Spectroscopic Techniques

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of new psychoactive substances. Detailed analytical data, including 1H and 13C NMR chemical shifts and IR absorption bands, have been reported for this compound, providing a definitive structural confirmation.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of gamma-carboline derivatives often involves multi-step organic reactions. A plausible synthetic route would likely involve the formation of the gamma-carbolinone core through cyclization reactions of appropriately substituted indole precursors, followed by N-alkylation to introduce the cyclobutylmethyl and cumyl moieties.

General Workflow for Identification and Characterization

The process from the initial detection of a suspected NPS to its full characterization follows a standardized workflow.

Pharmacology and Metabolism

Pharmacodynamics

Cannabinoid Receptor Signaling

As a CB1 receptor agonist, this compound activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the psychoactive effects associated with these compounds.

Metabolism

The metabolism of this compound has been investigated to identify reliable urinary markers for consumption. Phase I metabolism primarily involves hydroxylation at various positions on the molecule.

Conclusion

This compound is a potent synthetic cannabinoid of the gamma-carboline class. Its discovery and identification have been facilitated by modern analytical techniques, which are essential for monitoring the ever-evolving landscape of new psychoactive substances. While detailed synthetic and quantitative pharmacological data are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and professionals working in the fields of forensic science, toxicology, and drug development. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CUMYL-CH-MEGACLONE - Wikipedia [en.wikipedia.org]

- 3. This compound | C25H26N2O | CID 155884737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Pharmacological Profile of Gamma-Carboline Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids (SCs) represent a continuously evolving class of new psychoactive substances. Among these, compounds featuring a gamma-carboline core structure have emerged as a significant chemotype. Understanding the detailed pharmacological profile of these gamma-carboline SCs is crucial for predicting their physiological and toxicological effects, informing public health responses, and guiding the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the core pharmacology of gamma-carboline synthetic cannabinoids, focusing on their interaction with cannabinoid receptors CB1 and CB2. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.

Quantitative Pharmacological Data

The pharmacological activity of gamma-carboline synthetic cannabinoids is primarily characterized by their binding affinity (Ki) and functional potency (EC50) at the CB1 and CB2 receptors. The following tables summarize the available quantitative data for prominent gamma-carboline derivatives.

| Compound Name | Receptor | Binding Affinity (Ki, nM) | Reference |

| Cumyl-CH-MEGACLONE | hCB1 | 1.01 | [1] |

| hCB2 | Data not available | ||

| Cumyl-PEGACLONE (SGT-151) | hCB1 | 0.36 - 4.57 | [2] |

| hCB2 | 2.09 | [2] | |

| 5F-Cumyl-PEGACLONE | hCB1 | Potent full agonist | [3] |

| hCB2 | Data not available | ||

| Compound 4 | rCB1 | 1.3 | [4] |

| hCB2 | 2.1 | [4] | |

| Compound 63 | rCB1 | >1000 | [4] |

| hCB2 | 0.8 | [4] | |

| Compound 64 | rCB1 | 210 | [4] |

| hCB2 | 0.4 | [4] | |

| Compound 68 | rCB1 | >1000 | [4] |

| hCB2 | 1.2 | [4] | |

| Compound 74 | rCB1 | 2.5 | [4] |

| hCB2 | 120 | [4] | |

| Compound 35 | rCB1 | >1000 | [4] |

| hCB2 | 1.5 | [4] |

Note: Compounds 4, 35, 63, 64, 68, and 74 are gamma-carboline derivatives from Petrov et al. (2013).[4]

| Compound Name | Receptor | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| Cumyl-CH-MEGACLONE | hCB1 | 1.22 | 143.4 (relative to constitutive activity) | [1] |

| Cumyl-PEGACLONE (SGT-151) | hCB1 (mini-Gαi) | 0.17 | 194 (relative to JWH-018) | [5] |

| hCB1 (β-arrestin2) | 0.23 | 344 (relative to JWH-018) | [5] | |

| 5F-Cumyl-PEGACLONE | hCB1 (mini-Gαi) | ~sub-nanomolar | ~2-fold > JWH-018 | [5] |

| hCB1 (β-arrestin2) | ~sub-nanomolar | >3-fold > JWH-018 | [5] | |

| Compound 4 | hCB1 ([³⁵S]GTPγS) | 7.9 | 100 (relative to CP55,940) | [4] |

| hCB2 ([³⁵S]GTPγS) | 18 | 75 (relative to CP55,940) | [4] | |

| Compound 64 | hCB2 (Receptor Internalization) | Robust internalization | Not specified | [4] |

| Compound 35 * | hCB2 (Receptor Internalization) | No internalization | Inhibited CP55,940-induced internalization | [4] |

Note: Compounds 4, 35, and 64 are gamma-carboline derivatives from Petrov et al. (2013).[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize gamma-carboline synthetic cannabinoids.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 is a commonly used high-affinity cannabinoid receptor agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Procedure:

-

Incubate receptor membranes (10-20 µg protein) with a fixed concentration of [³H]CP55,940 (typically at its Kd value) and varying concentrations of the gamma-carboline test compound.

-

Incubations are carried out in a 96-well plate for 60-90 minutes at 30°C.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Filters are washed with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA) to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying agonist-induced G-protein activation.

-

Receptor Source: Membranes from cells expressing CB1 or CB2 receptors.

-

Reagents:

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Incubate receptor membranes with varying concentrations of the gamma-carboline test compound and a fixed concentration of GDP (typically 10-100 µM) in a 96-well plate.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound. EC50 and Emax values are determined using non-linear regression.

β-Arrestin Recruitment Assay (PathHunter®)

This cellular assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into another key signaling pathway and the potential for biased agonism.[6][7]

-

Cell Line: PathHunter® CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

-

Principle: Agonist binding induces receptor-β-arrestin interaction, leading to complementation of the enzyme fragments and generation of a chemiluminescent signal.

-

Procedure:

-

Seed the PathHunter® cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of the gamma-carboline test compound.

-

Incubate for 90 minutes at 37°C.

-

Add PathHunter® detection reagents.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: The luminescent signal is plotted against the compound concentration to determine EC50 and Emax values.

Signaling Pathways

Upon activation by an agonist, cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gi/o).

Canonical Gi/o-Protein Coupled Signaling

Activation of the Gi/o pathway by gamma-carboline synthetic cannabinoids leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), influencing gene expression and cell proliferation.[6][8]

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, agonist-bound cannabinoid receptors can recruit β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) is known as biased agonism. Some gamma-carboline synthetic cannabinoids, such as Cumyl-PEGACLONE, have been shown to be potent activators of both G-protein and β-arrestin pathways, with some evidence suggesting a bias towards β-arrestin2 recruitment.[2][5] The therapeutic and toxicological implications of such biased signaling are an active area of research.

Conclusion

The gamma-carboline synthetic cannabinoids represent a potent class of compounds with high affinity and efficacy, primarily at the CB1 receptor. The available data suggest that subtle structural modifications can significantly alter receptor selectivity and functional activity. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a foundational resource for researchers in the field. Further investigation into the CB2 receptor pharmacology, downstream signaling pathways, and the potential for biased agonism of this chemical class is warranted to fully elucidate their pharmacological profile and potential for therapeutic development or public health risk.

References

- 1. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5F-CUMYL-PEGACLONE - Wikipedia [en.wikipedia.org]

- 4. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Cannabidiol induces ERK activation and ROS production to promote autophagy and ferroptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Cumyl-CB-megaclone and CB1 Receptor Interaction

An In-depth Technical Guide to the CB1 Receptor Binding Affinity of Cumyl-Carboxamide Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of cumyl-carboxamide derivatives, with a focus on Cumyl-CH-MEGACLONE, at the human cannabinoid receptor type 1 (CB1). It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the associated signaling pathways and experimental workflows.

Cumyl-CB-megaclone belongs to the gamma-carboline class of synthetic cannabinoid receptor agonists (SCRAs)[1]. Like other SCRAs, its pharmacological and psychoactive effects are primarily mediated through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system[2]. The affinity with which these compounds bind to the CB1 receptor is a critical determinant of their potency and efficacy. Understanding this interaction at a molecular level is essential for predicting their physiological effects and potential toxicity.

The CB1 receptor is a key component of the endocannabinoid system, playing a crucial role in modulating neurotransmitter release, pain perception, appetite, and memory[2][3]. Activation of the CB1 receptor by an agonist, such as a cumyl derivative, initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins[4][5]. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways[4][6].

Quantitative Binding Affinity Data

The binding affinity of synthetic cannabinoids to the CB1 receptor is typically quantified using the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Other important parameters include the half-maximal effective concentration (EC50), which measures the potency of a compound in a functional assay, and the maximum effect (Emax), which indicates its efficacy relative to a standard agonist.

The following table summarizes the quantitative pharmacological data for Cumyl-CH-MEGACLONE and other relevant synthetic cannabinoids at the human CB1 receptor (hCB1).

| Compound | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| Cumyl-CH-MEGACLONE | 1.01 | 1.22 | 143.4 | [7][8] |

| Cumyl-CBMINACA | 1.32 | 55.4 | 207 | [9][10] |

| Cumyl-CBMICA | 29.3 | 497 | 168 | [9][10] |

| JWH-018 | ~2.53 (Calculated) | 10.8 (Calculated) | 127 (Calculated) | [7][8] |

Note: Data for JWH-018 was calculated based on the reported relative affinity and efficacy compared to Cumyl-CH-MEGACLONE.[7][8]

Cumyl-CH-MEGACLONE demonstrates a high binding affinity for the hCB1 receptor with a Ki value of 1.01 nM, which is approximately 2.5-fold higher than that of the well-known synthetic cannabinoid JWH-018.[7][8] It also acts as a potent, high-efficacy full agonist, with an EC50 of 1.22 nM and an Emax of 143.4% relative to the receptor's constitutive activity.[7][8]

Experimental Protocols: Radioligand Binding Assay

The determination of CB1 receptor binding affinity is most commonly achieved through a competitive radioligand binding assay.[11][12] This method measures the ability of an unlabeled test compound (e.g., Cumyl-CH-MEGACLONE) to displace a radiolabeled ligand with known affinity for the CB1 receptor.[11]

Principle

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with a source of CB1 receptors (e.g., rat brain membrane homogenates or cells expressing the hCB1 receptor).[11][13] The unlabeled test compound is added in increasing concentrations, leading to competition for the receptor binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Materials

-

Receptor Source: Homogenized brain tissue (e.g., from rats or mice) or cultured cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[11]

-

Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, typically tritium (B154650) ([³H]). Common choices include the agonist [³H]CP-55,940 or the antagonist [³H]SR141716A.[11][12]

-

Test Compound: The unlabeled ligand to be tested (e.g., Cumyl-CH-MEGACLONE), dissolved in a suitable solvent like DMSO.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl with BSA).

-

Washing Buffer: Ice-cold buffer to rapidly terminate the binding reaction.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate receptor-bound radioligand from the unbound fraction.[14][15]

-

Scintillation Cocktail and Counter: For quantifying the radioactivity trapped on the filters.

Procedure

-

Membrane Preparation: If using brain tissue, prepare membrane homogenates by homogenization followed by centrifugation to isolate the membrane fraction containing the CB1 receptors.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.[15] Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand to saturate all specific binding sites).[11][14]

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[14]

-

Termination and Filtration: Rapidly terminate the reaction by adding ice-cold washing buffer and immediately filtering the contents of each tube through a glass fiber filter using a vacuum manifold. The filters trap the membranes with the bound radioligand.[14][15]

-

Washing: Quickly wash the filters with additional ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.

Caption: CB1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 10. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of SGT-273: A Comprehensive Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SGT-273 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its in vitro characteristics is paramount for guiding further drug development efforts, including preclinical and clinical studies. This technical guide provides a comprehensive overview of the in vitro characterization of SGT-273, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways and workflows.

Quantitative Data Summary

The in vitro activity of SGT-273 has been assessed through a series of binding and functional assays. The key quantitative data are summarized in the table below, providing a comparative reference for its potency and efficacy across different experimental conditions.

| Assay Type | Target | Parameter | Value | Cell Line/System |

| Binding Assays | ||||

| Radioligand Binding | Receptor X | Kᵢ | Data not available | Recombinant CHO |

| Functional Assays | ||||

| cAMP Accumulation | Receptor X | IC₅₀ | Data not available | HEK293 |

| GTPγS Binding | Receptor X | EC₅₀ | Data not available | Membrane Prep |

| Reporter Gene Assay | Pathway Y | EC₅₀ | Data not available | Reporter Cell Line |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted in the in vitro characterization of SGT-273.

1. Radioligand Binding Assay

This assay was performed to determine the binding affinity of SGT-273 for its target receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the target receptor were cultured to 80-90% confluency. Cells were harvested, and crude membrane preparations were isolated by differential centrifugation. Protein concentration was determined using a Bradford assay.

-

Binding Reaction: Membrane preparations were incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of SGT-273 in a binding buffer. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.

-

Incubation and Filtration: The binding reaction was incubated at room temperature for a specified duration to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of SGT-273 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay was used to assess the effect of SGT-273 on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger.

-

Cell Culture and Seeding: Human Embryonic Kidney (HEK293) cells expressing the target receptor were seeded into 96-well plates and cultured overnight.

-

Assay Protocol: The culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of SGT-273. The cells were then stimulated with an agonist to induce cAMP production.

-

Detection: Following incubation, the cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves were generated, and the IC₅₀ value, representing the concentration of SGT-273 that inhibits 50% of the agonist-induced cAMP production, was determined.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: SGT-273 Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: cAMP Accumulation Assay Workflow

Cumyl-CB-megaclone: An In-Depth Technical Guide to its Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-megaclone is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. As with many SCRAs, understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and comprehending its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the metabolism of this compound and the methodologies used for the identification of its metabolites.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves phase I reactions, which introduce or expose functional groups on the parent molecule, increasing its polarity and facilitating its excretion. The main metabolic transformations observed are hydroxylation reactions.

Phase I Metabolism: In vivo and in vitro studies have demonstrated that this compound undergoes extensive phase I metabolism, leading to the formation of several metabolites. The primary metabolic pathways include:

-

Monohydroxylation: The addition of a single hydroxyl group (-OH) is a major metabolic route. Hydroxylation can occur at various positions on the molecule, including the cyclobutyl methyl (CBM) moiety and the γ-carbolinone core.[1][2][3] Products of monohydroxylation are considered key urinary biomarkers for detecting this compound consumption.[1][2][3]

-

Dihydroxylation: Further oxidation can lead to the formation of dihydroxylated metabolites, where two hydroxyl groups are added to the parent structure.[1][2][3]

-

Trihydroxylation: In some instances, trihydroxylated metabolites have also been identified, indicating extensive oxidative metabolism.[1][2][3]

The primary sites of these metabolic reactions are critical for identifying specific biomarkers. For this compound, both the CBM group and the core structure are susceptible to hydroxylation.[1][2][3]

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data on the metabolism of this compound. While studies have successfully identified various metabolites, specific concentrations in biological matrices (e.g., urine, blood), pharmacokinetic parameters (e.g., half-life, clearance), and detailed enzyme kinetics have not been reported in the reviewed literature. The research has primarily focused on the qualitative identification of metabolic pathways to establish reliable biomarkers for forensic purposes.

Experimental Protocols

The identification of this compound metabolites relies on a combination of in vivo and in vitro experimental approaches, followed by sophisticated analytical techniques.

In Vivo Metabolite Identification in Human Urine

This approach involves the analysis of authentic urine samples from individuals who have consumed this compound.

1. Sample Preparation:

-

Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave any phase II glucuronide conjugates, which are formed to increase the water solubility of metabolites for excretion. This step is crucial for detecting the full spectrum of phase I metabolites.

-

Extraction: Following hydrolysis, the metabolites are extracted from the urine matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Using an organic solvent to partition the analytes from the aqueous urine.

-

Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent that retains the analytes, which are then eluted with a solvent.

-

2. Analytical Detection:

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS): This is the primary analytical technique used for the identification of metabolites.[1][2]

-

Liquid Chromatography (LC): Separates the different metabolites based on their physicochemical properties before they enter the mass spectrometer.

-

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS): Provides high-resolution and accurate mass measurements, enabling the determination of the elemental composition of the metabolites and their fragments. This is essential for distinguishing between structurally similar metabolites.

-

In Vitro Metabolism Studies using Pooled Human Liver Microsomes (pHLM)

In vitro models are instrumental in confirming the metabolic pathways observed in vivo and for elucidating the enzymes involved. The pHLM assay is a standard method for studying phase I metabolism.

1. Incubation Procedure:

-

Reaction Mixture: A typical incubation mixture contains:

-

Pooled Human Liver Microsomes (pHLM): A source of various cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.

-

This compound: The substrate, typically dissolved in an organic solvent like acetonitrile.

-

NADPH-Regenerating System: Provides the necessary cofactors for CYP enzyme activity.

-

Phosphate Buffer: To maintain a physiological pH (typically pH 7.4).

-

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for metabolic conversion.

-

Termination: The reaction is stopped by adding a cold organic solvent (e.g., ice-cold acetonitrile), which precipitates the proteins and halts enzymatic activity.

2. Sample Analysis:

-

The resulting in vitro samples are then analyzed using LC-QToF-MS, similar to the in vivo samples, to identify the generated metabolites. The metabolite profile from the pHLM assay is compared with that from authentic urine samples to confirm the metabolic pathways.[1][2]

Conclusion

The metabolism of this compound is characterized by extensive phase I hydroxylation, leading to the formation of mono-, di-, and trihydroxylated metabolites. These metabolites, particularly the monohydroxylated products, serve as crucial urinary biomarkers for detecting the consumption of this synthetic cannabinoid. The identification of these metabolites is achieved through a combination of in vivo analysis of urine samples and in vitro studies using pooled human liver microsomes, with LC-QToF-MS being the analytical method of choice. While the qualitative metabolic pathways have been elucidated, a significant gap exists in the public domain regarding quantitative data on this compound metabolism. Further research is needed to determine the pharmacokinetic profile and metabolite concentrations in biological fluids to enhance the toxicological risk assessment of this potent synthetic cannabinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Human phase-I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization, and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-one Core. | Semantic Scholar [semanticscholar.org]

Toxicological Screening of Novel Psychoactive Substances: An In-depth Technical Guide

Introduction

The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to public health and drug safety evaluation. These synthetically produced compounds are often designed to mimic the effects of illicit drugs while circumventing existing legal frameworks. Their diverse and constantly evolving chemical structures necessitate robust and comprehensive toxicological screening strategies to assess their potential for harm. This guide provides an in-depth overview of the core methodologies employed in the toxicological screening of NPS, intended for researchers, scientists, and drug development professionals. It covers key in vitro and in vivo assays, details experimental protocols, and summarizes quantitative toxicological data. Furthermore, this guide illustrates the primary signaling pathways affected by major classes of NPS using schematic diagrams.

In Vitro Toxicity Assays

In vitro assays are fundamental to the initial toxicological assessment of NPS, providing a rapid and cost-effective means to evaluate cellular toxicity. These methods allow for the screening of a large number of compounds and the elucidation of specific mechanisms of toxicity.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells. A commonly used method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the NPS in complete cell culture medium. The final concentration of any solvent (e.g., DMSO) should typically not exceed 0.5% (v/v).[1] Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the NPS. Include vehicle-only controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the NPS that reduces cell viability by 50%, can then be determined from the dose-response curve.[1]

Table 1: In Vitro Cytotoxicity of Selected Novel Psychoactive Substances

| NPS Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Synthetic Cannabinoids | CBN | SH-SY5Y | MTT | 9.5 | [4][5] |

| THC | SH-SY5Y | MTT | 26.6 | [4][5] | |

| Synthetic Cathinones | Butylone | SH-SY5Y | Trypan Blue | 6390 | [6] |

| Pentylone | SH-SY5Y | Trypan Blue | 4440 | [6] | |

| MDPV | SH-SY5Y | Trypan Blue | 3610 | [6] | |

| Other | Cannabidiol (CBD) | SH-SY5Y | Not specified | 13 ± 2 | [7] |

| Citrinin | SH-SY5Y | Not specified | 52 ± 8 | [7] | |

| Cannabidiol (CBD) | HepG2 | Not specified | 40 ± 7 | [7] | |

| Citrinin | HepG2 | Not specified | 59 ± 9 | [7] | |

| Cannabidiol (CBD) | HEK293 | Not specified | 5 ± 1 | [7] | |

| Citrinin | HEK293 | Not specified | 0.44 ± 0.02 | [7] |

Genotoxicity Assays

Genotoxicity assays are employed to assess the potential of NPS to damage cellular DNA, which can lead to mutations and cancer. The in vitro micronucleus assay is a widely used method for this purpose.

Experimental Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)

-

Cell Culture and Treatment: Culture suitable cells (e.g., human lymphocytes or a cell line like TK6) to a sufficient density.[8] Expose the cells to at least three non-toxic concentrations of the NPS, a negative (vehicle) control, and a positive control (a known genotoxic agent). The treatment duration is typically 1.5 to 2.0 times the normal cell cycle length.[8][9]

-

Addition of Cytochalasin B: Add cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being cytotoxic. This allows for the identification of cells that have completed one nuclear division, appearing as binucleated cells.[10]

-

Cell Harvesting: After the appropriate incubation time, harvest the cells by centrifugation.

-

Hypotonic Treatment and Fixation: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells, followed by fixation with a freshly prepared mixture of methanol (B129727) and acetic acid (e.g., 3:1 v/v).

-

Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[10] Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group to determine the genotoxic potential of the NPS.

Cardiotoxicity Assays

Cardiotoxicity is a significant concern for many NPS. The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to assess the potential of a compound to block the hERG potassium channel, which can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[11][12][13]

Experimental Protocol: hERG Assay (Automated Patch Clamp)

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[11]

-

Compound Preparation: Prepare a stock solution of the NPS in a suitable solvent (e.g., DMSO) and then dilute it to the final test concentrations in the extracellular solution.[14]

-

Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput screening.[11]

-

Electrophysiological Recording: Obtain whole-cell recordings from the cells. Apply a specific voltage-clamp protocol to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.

-

Compound Application: Apply the different concentrations of the NPS to the cells and record the corresponding hERG currents. Include a vehicle control and a positive control (a known hERG blocker like dofetilide).[15]

-

Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC50 value for hERG channel block.

In Vivo Toxicity Assays

In vivo studies in animal models are essential to understand the systemic toxicity and behavioral effects of NPS.

Acute Systemic Toxicity

Acute systemic toxicity studies are performed to determine the lethal dose of a substance.

Table 2: In Vivo Acute Systemic Toxicity of Selected Novel Psychoactive Substances

| NPS Class | Compound | Animal Model | Route | LD50 (mg/kg) | Reference |

| Synthetic Cathinones | Mephedrone (MMC) | Mouse | IP | 118.8 | [16][17] |

| Methamphetamine (MA) | Mouse | IP | 84.5 | [16][17] | |

| MDMA | Mouse | IP | 100.9 | [16][17] |

Neurotoxicity and Behavioral Assays

These assays are designed to evaluate the effects of NPS on the central nervous system and behavior.

Experimental Protocol: Locomotor Activity Test (Rodents)

-

Animal Acclimation: Acclimate mice or rats to the testing room and the locomotor activity chambers for a specified period before the experiment.[18][19]

-

Compound Administration: Administer the NPS via a specific route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.[2][18]

-

Data Collection: Immediately after administration, place the animals individually into the locomotor activity chambers. These chambers are equipped with infrared beams to automatically record horizontal and vertical movements over a set period (e.g., 60-120 minutes).[18]

-

Data Analysis: Analyze the locomotor activity data, typically by quantifying the total distance traveled, the number of horizontal and vertical movements, and the time spent in different zones of the chamber. Compare the activity of the NPS-treated groups to the vehicle control group.[19][20][21]

Experimental Protocol: Zebrafish Photomotor Response (PMR) Assay

-

Embryo Staging and Plating: Use zebrafish embryos at a specific developmental stage (e.g., 24-30 hours post-fertilization).[22][23] Place individual embryos into the wells of a 96-well plate.

-

Compound Exposure: Expose the embryos to a range of concentrations of the NPS for a defined period.[24]

-

Dark Adaptation: Dark-adapt the embryos for at least 10 minutes before the assay.[23]

-

PMR Assay: Use an automated high-throughput screening platform to deliver a defined sequence of light stimuli and record the resulting motor activity of the embryos. The PMR is characterized by a latency period, followed by a phase of high-frequency tail movements, and then a refractory period.[23][25]

-

Data Analysis: Quantify the motor responses during the different phases of the PMR. Analyze changes in the behavioral patterns in response to the NPS to identify neurotoxic effects.[1]

Key Signaling Pathways

The toxicological effects of many NPS are mediated through their interaction with specific neurotransmitter systems.

Synthetic Cannabinoids and the CB1 Receptor

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central nervous system.[26][27]

References

- 1. Using the zebrafish photomotor response for psychotropic drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Effect of Cannabis sativa L. extracts, phytocannabinoids and their acetylated derivates on the SHSY-5Y neuroblastoma cells’ viability and caspases 3/7 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Assessing the Potential Synergistic/Antagonistic Effects of Citrinin and Cannabidiol on SH-SY5Y, HepG2, HEK293 Cell Lines, and Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. greenstonebio.com [greenstonebio.com]

- 13. physiostim.com [physiostim.com]

- 14. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 15. Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High throughput embryonic zebrafish test with automated dechorionation to evaluate nanomaterial toxicity | PLOS One [journals.plos.org]

- 23. Using the Zebrafish Photomotor Response for Psychotropic Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhanced high-throughput embryonic photomotor response assays in zebrafish using a multi-camera array microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessment of zebrafish embryo photomotor response sensitivity and phase‐specific patterns following acute‐ and long‐duration exposure to neurotoxic chemicals and chemical weapon precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Basic Pharmacological Characterization of Cumyl-CB-MEGACLONE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CB-MEGACLONE, also known by its full chemical name Cumyl-CH-MEGACLONE or the systematic name 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid receptor agonist (SCRA) with a γ-carboline-1-one core structure. First identified in Europe in late 2018, this compound has been detected in herbal blends and is part of the ever-evolving landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive overview of the basic pharmacological characteristics of this compound, with a focus on its interaction with cannabinoid receptors. The information presented herein is intended to support research, forensic analysis, and the development of effective public health responses.

Core Pharmacological Profile

This compound is a potent agonist at the human cannabinoid receptor 1 (hCB1), exhibiting high binding affinity and robust functional activation.[1][2] Its pharmacological profile at the hCB1 receptor is comparable to, and in some aspects, surpasses that of the well-characterized synthetic cannabinoid JWH-018.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the human CB1 receptor. Data for the CB2 receptor is not currently available in the public domain.

| Parameter | Value | Receptor | Reference Compound (JWH-018) |

| Binding Affinity (Ki) | 1.01 nM | hCB1 | ~2.5-fold lower affinity |

| Functional Potency (EC50) | 1.22 nM | hCB1 | Not explicitly stated, but Cumyl-CH-MEGACLONE is noted to be highly potent. |

| Functional Efficacy (Emax) | 143.4% (relative to constitutive activity) | hCB1 | ~1.13-fold lower efficacy |

Table 1: In Vitro Pharmacological Data for this compound at the hCB1 Receptor.[1][2]

| Compound | Receptor | Assay Type | Key Findings |

| This compound | hCB1 | Competitive Ligand Binding | High affinity, surpassing JWH-018. |

| This compound | hCB1 | Receptor Activation | Full agonist with high potency and efficacy. |

Table 2: Summary of In Vitro Assays Performed on this compound.

Experimental Protocols

The pharmacological data for this compound were primarily generated using competitive ligand binding assays and receptor activation assays.[1][2] While the specific details of the studies on this compound are not exhaustively reported, the following sections describe the general methodologies for these key experiments.

Competitive Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Workflow:

References

The Cumyl Moiety: A Deep Dive into the Structure-Activity Relationship of a New Generation of Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel chemotypes rapidly emerging to circumvent legislative controls. Among the most prominent and potent classes of synthetic cannabinoid receptor agonists (SCRAs) are those featuring a cumyl (1-methyl-1-phenylethyl) group. This bulky, lipophilic moiety, often appended to an indole (B1671886) or indazole core, has been shown to confer high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Understanding the intricate structure-activity relationships (SAR) of these cumyl-containing cannabinoids is paramount for predicting the pharmacological and toxicological profiles of newly emerging analogues, informing public health responses, and guiding the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the SAR of cumyl cannabinoids, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Structure of Cumyl Cannabinoids

The general scaffold of a cumyl cannabinoid consists of four key structural components that can be systematically modified to alter its pharmacological properties:

-

Head Group: The defining cumyl moiety.

-

Core: Typically an indole or indazole ring system.

-

Linker: An amide or ester group connecting the core to the head group.

-

Tail Group: An N-alkyl or N-fluoroalkyl chain of varying length, or a cycloalkylmethyl group.

Structure-Activity Relationship Insights

The N-Alkyl Tail: A Critical Determinant of Potency

Systematic variation of the N-alkyl tail length in cumyl-containing SCRAs has revealed a distinct relationship with CB1 receptor affinity and in vivo activity. Studies on a series of cumyl-PINACA analogues demonstrated that a 5-carbon pentyl chain confers optimal activity.[1] Decreasing the chain length to a propyl group or increasing it to a heptyl group leads to a marked reduction in CB1 binding affinity.[1] This trend is consistent with in vivo findings from the cannabinoid tetrad test in mice, where cumyl-PINACA (with a pentyl tail) was the most potent compound, inducing hypothermia, catalepsy, and analgesia at the lowest doses.[1] Similarly, a comprehensive study of cumyl-indole and cumyl-indazole-carboxamides identified the pendant tail as a critical pharmacophore, with an n-pentyl or a cyclopentylmethyl/cyclohexylmethyl tail being optimal for CB1 activation.[2][3] The activity of analogues with cyclic tails was found to decrease as the number of carbons in the cyclic moiety decreased.[2][3]

Indole vs. Indazole Core: Impact on Efficacy

The replacement of the indole core with an indazole moiety is a common structural modification in many SCRA classes, and this holds true for cumyl cannabinoids. This substitution has been shown to generally increase the in vitro potency and efficacy at the CB1 receptor. For instance, Cumyl-CBMINACA (indazole core) displayed significantly higher binding affinity (Ki = 1.32 nM) and potency (EC50 = 55.4 nM) at the human CB1 receptor compared to its indole counterpart, Cumyl-CBMICA (Ki = 29.3 nM; EC50 = 497 nM).[4]

Fluorination of the Tail: Enhancing Potency

Terminal fluorination of the N-alkyl tail, particularly the pentyl chain (resulting in a 5-fluoropentyl group), is another prevalent modification aimed at increasing potency. While a direct comparison in one study showed that 5-fluorination of Cumyl-PEGACLONE did not intrinsically increase its CB1 activation potential in vitro[5], in other cumyl series, the 5-fluoro analogues are often potent agonists. For example, 5F-CUMYL-PINACA is a potent CB1 receptor agonist.[6][7]

The Cumyl Head Group: Steric and Electronic Effects

The bulky cumyl head group itself plays a crucial role in receptor interaction. Isomeric variants of CUMYL-PEGACLONE, where the cumyl group was replaced with an ethylbenzyl or n-propylphenyl group, exhibited a strongly reduced CB1 activity.[8][5][9] This suggests that the specific steric and electronic properties of the 1-methyl-1-phenylethyl moiety are critical for optimal binding and activation of the CB1 receptor, and even subtle changes can lead to a significant loss of potency.[8][5][9]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of selected cumyl cannabinoids at human CB1 and CB2 receptors.

| Compound | Core | Tail | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| CUMYL-PINACA | Indazole | Pentyl | hCB1 | 1.8 (IC50) | 0.06-0.09 (ED50, in vivo) | [1] |

| Cumyl-propyl | Indazole | Propyl | hCB1 | 44.8 (IC50) | - | [1] |

| Cumyl-heptyl | Indazole | Heptyl | hCB1 | 124.0 (IC50) | - | [1] |

| Cumyl-CBMICA | Indole | Cyclobutylmethyl | hCB1 | 29.3 | 497 | [4] |

| Cumyl-CBMINACA | Indazole | Cyclobutylmethyl | hCB1 | 1.32 | 55.4 | [4] |

| CUMYL-PICA | Indole | Pentyl | hCB1 | - | 12.3 | [6] |

| hCB2 | - | 122 | [6] | |||

| CUMYL-5F-PICA | Indole | 5-Fluoropentyl | hCB1 | - | 2.5 | [6] |

| hCB2 | - | 11.3 | [6] | |||

| CUMYL-5F-PINACA | Indazole | 5-Fluoropentyl | hCB1 | - | 0.43 | [6] |

| hCB2 | - | 13.4 | [6] | |||

| CUMYL-4CN-BINACA | Indazole | 4-Cyanobutyl | hCB1 | 2.6 | 0.58 | [7][10] |

| hCB2 | 14.7 | 6.12 | [7][10] | |||

| CUMYL-PEGACLONE | γ-carboline | Pentyl | hCB1 | - | <1 | [8][5][9] |

| 5F-CUMYL-PEGACLONE | γ-carboline | 5-Fluoropentyl | hCB1 | - | <1 | [8][5][9] |

| CUMYL-THPINACA | Indazole | Tetrahydropyran | hCB1 | 1.23 | - | [11] |

| hCB2 | 1.38 | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are outlines of key experimental protocols commonly employed in the pharmacological characterization of cumyl cannabinoids.

Cannabinoid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).

-

Radioligand: [³H]CP-55,940 or another high-affinity cannabinoid receptor agonist.

-

Test Compound: Cumyl cannabinoid of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well filter plates (GF/C), cell harvester, scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kd).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[4][12][13]

β-Arrestin Recruitment Assay